Tert-butyl benzyl(4-iodobutyl)carbamate
Overview
Description
Tert-butyl benzyl(4-iodobutyl)carbamate: is an organic compound with the empirical formula C16H24INO2 and a molecular weight of 389.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a 4-iodobutyl group attached to a carbamate functional group. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl benzyl(4-iodobutyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 4-iodobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl benzyl(4-iodobutyl)carbamate undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding free amine.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Acids: Trifluoroacetic acid, hydrochloric acid
Major Products Formed:
- Substituted carbamates
- Free amines (after deprotection)
Scientific Research Applications
Chemistry: Tert-butyl benzyl(4-iodobutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various carbamate derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-butyl benzyl(4-iodobutyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. The benzyl and 4-iodobutyl groups can enhance the binding affinity and specificity of the compound for its molecular targets .
Comparison with Similar Compounds
Tert-butyl 4-iodobutylcarbamate: Similar structure but lacks the benzyl group.
Tert-butyl benzyl(4-hydroxybutyl)carbamate: Similar structure but has a hydroxy group instead of an iodine atom.
Uniqueness: Tert-butyl benzyl(4-iodobutyl)carbamate is unique due to the presence of both benzyl and 4-iodobutyl groups, which confer distinct chemical properties and reactivity. The iodine atom makes it particularly suitable for nucleophilic substitution reactions, while the benzyl group enhances its binding affinity in biological systems .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(4-iodobutyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO2/c1-16(2,3)20-15(19)18(12-8-7-11-17)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODUGXDTYDHWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCI)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626359 | |
Record name | tert-Butyl benzyl(4-iodobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400045-79-6 | |
Record name | tert-Butyl benzyl(4-iodobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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